Cas no 865175-93-5 (3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-[6-(aminosulfonyl)-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-3-bromo-
- 3-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- 3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- AKOS024606401
- (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide
- F1365-1203
- 865175-93-5
- 3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
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- インチ: 1S/C17H14BrN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2,(H2,19,23,24)
- InChIKey: UJFZRQNHGINJHH-UHFFFAOYSA-N
- SMILES: C(N=C1N(CC=C)C2=CC=C(S(N)(=O)=O)C=C2S1)(=O)C1=CC=CC(Br)=C1
計算された属性
- 精确分子量: 450.96600g/mol
- 同位素质量: 450.96600g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 692
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 127Ų
じっけんとくせい
- 密度みつど: 1.63±0.1 g/cm3(Predicted)
- Boiling Point: 650.7±65.0 °C(Predicted)
- 酸度系数(pKa): 9.53±0.20(Predicted)
3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1365-1203-25mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-10mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-1mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-75mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-20μmol |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-40mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-30mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-3mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-4mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1365-1203-50mg |
3-bromo-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865175-93-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
3-Bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide: A Comprehensive Overview
The compound with CAS No. 865175-93-5, known as 3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzothiazole ring system, a sulfonamide group, and a bromine substituent. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and advanced materials development.
Recent studies have highlighted the potential of benzothiazole derivatives as bioactive molecules. For instance, researchers have explored the anti-inflammatory and antioxidant properties of similar compounds, suggesting that this compound could exhibit analogous biological activities. The sulfonamide group within its structure is particularly notable, as it is known to enhance bioavailability and stability in physiological environments. This feature makes the compound a strong candidate for drug delivery systems and therapeutic agents.
The bromine substituent in the molecule plays a crucial role in modulating its electronic properties. Bromine's electronegativity can influence the compound's reactivity and solubility, which are critical factors in determining its suitability for various applications. Recent advancements in computational chemistry have enabled researchers to predict the electronic behavior of such compounds with greater accuracy, further aiding in their optimization for specific uses.
The propenyl group attached to the benzothiazole ring introduces additional complexity to the molecule's structure. This group is known to participate in various chemical reactions, including Michael additions and conjugate additions, which are essential in organic synthesis. The presence of this group may also enhance the compound's ability to form supramolecular assemblies, making it a potential candidate for self-assembling materials.
From a synthetic perspective, the preparation of 3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves a series of intricate reactions. These include nucleophilic aromatic substitution, coupling reactions, and reductions. Recent breakthroughs in catalytic methods have significantly improved the efficiency of these reactions, enabling chemists to synthesize such complex molecules with greater ease and precision.
In terms of applications, this compound has shown promise in several areas. Its antimicrobial properties have been investigated in recent studies, with results indicating potential activity against various bacterial strains. Additionally, its ability to act as a precursor for more complex molecules makes it valuable in combinatorial chemistry and high-throughput screening.
The benzothiazole core of this compound is also known for its photoluminescent properties. Researchers have explored its use in optoelectronic devices such as light-emitting diodes (LEDs) and sensors. The integration of this compound into such devices could lead to advancements in energy-efficient lighting and environmental monitoring systems.
Furthermore, the sulfonamide group contributes to the compound's ability to act as a hydrogen bond donor or acceptor. This property is critical in drug design, where hydrogen bonding plays a significant role in molecular recognition and binding affinity. Recent studies have demonstrated that sulfonamide-containing compounds can exhibit potent inhibitory effects on key enzymes involved in diseases such as cancer and neurodegenerative disorders.
In conclusion, 3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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